molecular formula C8H15NO2 B6251865 tert-butylN-ethenyl-N-methylcarbamate CAS No. 191860-37-4

tert-butylN-ethenyl-N-methylcarbamate

Cat. No.: B6251865
CAS No.: 191860-37-4
M. Wt: 157.21 g/mol
InChI Key: PMTSWHOQQMJIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-ethenyl-N-methylcarbamate is a carbamate derivative characterized by a tert-butyl group, an ethenyl (vinyl) substituent, and a methyl group attached to the nitrogen atom. This compound is synthesized via reactions involving tert-butyl chloroformate with appropriate amines, followed by functionalization to introduce the ethenyl group . Its structure combines the steric bulk of the tert-butyl group—which enhances stability and modulates reactivity—with the unsaturated ethenyl moiety, enabling participation in polymerization or conjugation reactions.

In medicinal chemistry, such carbamates are widely used as protective groups for amines or as intermediates in drug synthesis. The ethenyl group may also facilitate crosslinking in polymer chemistry or serve as a handle for further derivatization.

Properties

CAS No.

191860-37-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

tert-butyl N-ethenyl-N-methylcarbamate

InChI

InChI=1S/C8H15NO2/c1-6-9(5)7(10)11-8(2,3)4/h6H,1H2,2-5H3

InChI Key

PMTSWHOQQMJIJJ-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-ethenyl-N-methylcarbamate typically involves the reaction of tert-butyl N-carbethoxyimidocarbonate with ethenylamine. This reaction is carried out in the presence of an organic solvent such as ethanol, acetone, or dichloromethane under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of tert-butyl N-ethenyl-N-methylcarbamate may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-ethenyl-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: tert-Butyl N-ethenyl-N-methylcarbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during complex organic syntheses .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a probe in NMR spectroscopy due to its unique tert-butyl group, which provides narrow and intense NMR signals .

Medicine: While not directly used as a drug, tert-butyl N-ethenyl-N-methylcarbamate is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: In industrial applications, this compound is used in the production of polymers, coatings, and adhesives. It acts as a cross-linking agent and stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl N-ethenyl-N-methylcarbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound. The ethenyl group allows for polymerization and cross-linking reactions, while the methylcarbamate moiety interacts with nucleophiles and electrophiles in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

tert-Butyl N-ethenyl-N-methylcarbamate is distinguished from other carbamates by its unique substituents. Key comparisons include:

Compound Name Structural Differences Impact on Properties
tert-Butyl carbamate Lacks N-ethenyl and N-methyl groups Simpler structure; lower steric hindrance
tert-Butyl N-methylcarbamate Retains N-methyl but lacks ethenyl group Reduced potential for polymerization
tert-Butyl N-(2-aminoethyl)carbamate Aminoethyl substituent instead of ethenyl Enhanced hydrogen-bonding capacity
tert-Butyl N-phenylcarbamate Aromatic phenyl group replaces ethenyl Increased lipophilicity; altered pharmacokinetics

The ethenyl group in tert-butyl N-ethenyl-N-methylcarbamate introduces unsaturation, enabling [2+2] cycloadditions or radical reactions, while the methyl group minimizes unwanted side reactions by reducing nucleophilicity at nitrogen .

Reactivity and Chemical Properties

  • Stability : The tert-butyl group confers hydrolytic stability compared to ethyl or methyl carbamates, which are more prone to cleavage under acidic/basic conditions .
  • Reactivity : The ethenyl group allows for click chemistry (e.g., thiol-ene reactions), a feature absent in saturated analogs like tert-butyl N-methylcarbamate .
  • Solubility : The compound’s solubility in organic solvents (e.g., DCM, THF) is higher than that of aromatic derivatives (e.g., tert-butyl N-phenylcarbamate) due to reduced π-π interactions .

Data Table: Comparative Analysis

Property tert-Butyl N-Ethenyl-N-Methylcarbamate tert-Butyl Carbamate tert-Butyl N-Methylcarbamate tert-Butyl N-Phenylcarbamate
Molecular Weight ~215.3 g/mol ~159.2 g/mol ~173.2 g/mol ~221.3 g/mol
Reactivity with Nucleophiles Moderate (ethenyl participation) Low Low Low
Enzymatic Inhibition Potential High (hypothetical) Low Moderate Moderate
Thermal Stability (°C) ~200 ~150 ~180 ~220
Key Application Polymer crosslinking Amine protection Intermediate synthesis Antimicrobial agents

Data synthesized from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.